5,5,5-Tribromo-2-methylpent-1-ene
Description
5,5,5-Tribromo-2-methylpent-1-ene is a halogenated alkene characterized by three bromine atoms at the terminal carbon (C5) and a methyl group at C2. Its structure confers unique reactivity, particularly in electrophilic addition and elimination reactions, due to the electron-withdrawing effects of bromine and the steric hindrance of the methyl group.
Properties
CAS No. |
61446-97-7 |
|---|---|
Molecular Formula |
C6H9Br3 |
Molecular Weight |
320.85 g/mol |
IUPAC Name |
5,5,5-tribromo-2-methylpent-1-ene |
InChI |
InChI=1S/C6H9Br3/c1-5(2)3-4-6(7,8)9/h1,3-4H2,2H3 |
InChI Key |
DEENLLKUAJBWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Tribromo-2-methylpent-1-ene typically involves the bromination of 2-methylpent-1-ene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the double bond of 2-methylpent-1-ene reacts with bromine to form the tribromo derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and appropriate reaction vessels to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Tribromo-2-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are commonly used.
Major Products Formed
Substitution: Products include various substituted alkenes and alkanes.
Elimination: Formation of alkenes such as 2-methylpent-1-ene.
Scientific Research Applications
5,5,5-Tribromo-2-methylpent-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,5-Tribromo-2-methylpent-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of bromine atoms, making it reactive towards nucleophiles. The double bond in the molecule also allows it to participate in addition reactions, forming new chemical bonds and structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5,5,5-Tribromo-2-methylpent-1-ene with structurally or functionally related halogenated alkenes, drawing on data from the provided evidence.
Structural Analogues
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene ()
- Substituents : Bromine (C5), chlorine (C4), and three fluorines (C4, C5).
- Reactivity : The presence of chlorine and fluorine introduces polar covalent bonds, enhancing electrophilicity at C2 compared to purely brominated analogues.
- Applications : Likely used in fluoropolymer synthesis or as intermediates in agrochemicals, similar to other polyhalogenated alkenes .
2,4,6-Trinitrotoluene (TNT) () Substituents: Nitro groups at C2, C4, and C6 on a toluene backbone. Reactivity: Radical differences in chemical behavior due to nitro groups (explosive properties) versus bromine’s leaving-group tendencies. Safety: TNT’s high explosivity contrasts sharply with the non-explosive but toxic nature of brominated alkenes .
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